molecular formula C14H13ClN2O B7458949 N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide

N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide

Cat. No. B7458949
M. Wt: 260.72 g/mol
InChI Key: OBXZNCIYRAATSY-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, also known as CDC25A inhibitor NSC 663284, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the CDC25 phosphatase family, which plays a crucial role in cell cycle progression. The inhibition of CDC25A by NSC 663284 has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

NSC 663284 exerts its anticancer effects by inhibiting the activity of N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, a phosphatase that is involved in the regulation of the cell cycle. N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide promotes the progression of the cell cycle by dephosphorylating cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, NSC 663284 prevents the activation of CDKs, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NSC 663284 has been found to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide. Additionally, NSC 663284 has been reported to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, such as doxorubicin and cisplatin.

Advantages and Limitations for Lab Experiments

One advantage of NSC 663284 is its potency as a N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide inhibitor, which makes it a promising candidate for cancer therapy. Additionally, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of NSC 663284 is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of NSC 663284 is still not fully understood, which requires further investigation.

Future Directions

There are several future directions for research on NSC 663284. One potential direction is the development of more potent and selective N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide inhibitors, which could lead to the development of more effective cancer therapies. Additionally, the combination of NSC 663284 with other chemotherapy drugs could be explored further to determine the optimal combination for cancer treatment. Furthermore, the mechanism of action of NSC 663284 could be further elucidated to better understand its anticancer effects.

Synthesis Methods

The synthesis of NSC 663284 involves a series of chemical reactions that have been described in detail in scientific literature. The compound is synthesized from 2-chloro-4,6-dimethylpyridine-3-carboxylic acid, which is converted into the corresponding acid chloride. The acid chloride is then reacted with an amine to form the amide product, which is purified by column chromatography.

Scientific Research Applications

NSC 663284 has been extensively studied for its potential in cancer therapy. Several studies have reported its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-7-10(2)13(11(15)8-9)17-14(18)12-5-3-4-6-16-12/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXZNCIYRAATSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide

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